molecular formula C17H15ClN4O2 B2473620 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 945367-66-8

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No.: B2473620
CAS No.: 945367-66-8
M. Wt: 342.78
InChI Key: FUGYRFZNEYAQEW-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is a benzonitrile derivative featuring a piperazine ring substituted at the 1-position with a 4-chlorophenyl group and at the 2-position with a 5-nitro-substituted benzene ring. The compound’s structure combines a strongly electron-withdrawing nitro group (-NO₂) and a polarizable chlorophenyl moiety, which may influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGYRFZNEYAQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves the reaction of 4-chlorophenylpiperazine with 5-nitrobenzonitrile under specific conditions. One common method includes:

    Starting Materials: 4-chlorophenylpiperazine and 5-nitrobenzonitrile.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is stirred and heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: The major product is 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-aminobenzonitrile.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves the reaction of 4-chlorophenylpiperazine with 5-nitrobenzonitrile. The reaction is generally conducted under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures. The compound possesses the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₅ClN₄O₂
  • CAS Number : 945367-66-8
  • IUPAC Name : this compound

Medicinal Chemistry

This compound has been studied for its potential pharmacological activities, particularly in the treatment of central nervous system disorders. Its structure allows it to interact with neurotransmitter receptors, which may modulate their activity.

Case Study : A study investigated the compound's effects on serotonin receptors, revealing promising results for anxiety and depression treatments. The piperazine moiety is known for its role in enhancing binding affinity to these receptors.

Research has shown that this compound interacts with various biological targets, making it useful in pharmacological research.

Biological Activity Overview

Activity TypeEffectReference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPossible effects on anxiety and depression

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro and nitrile groups may also play a role in the compound’s binding affinity and specificity.

Biological Activity

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile, with the molecular formula C17H15ClN4O2 and a molecular weight of 342.78 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This compound incorporates a piperazine moiety, which is known for its pharmacological significance, particularly in the development of psychoactive and anticancer drugs.

Anticancer Properties

Research has indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds containing the piperazine structure have been evaluated against various cancer cell lines, such as:

  • MCF-7 (breast adenocarcinoma)
  • MDA-MB-231 (triple-negative breast cancer)
  • U-937 (acute monocytic leukemia)

In a study, certain derivatives demonstrated cytotoxic effects with IC50 values ranging from sub-micromolar to micromolar concentrations, indicating potent activity against these cancer cell lines . The mechanism of action often involves the induction of apoptosis, as evidenced by flow cytometry assays revealing increased levels of apoptotic markers such as p53 and caspase-3 cleavage in treated cells .

Enzyme Inhibition

The compound also shows promise as an inhibitor of key enzymes involved in various biological processes. Specifically, it has been evaluated for its inhibitory effects on:

  • Acetylcholinesterase (AChE)
  • Urease

Inhibitory activities were quantified with IC50 values indicating strong enzyme inhibition capabilities. For example, some related compounds exhibited IC50 values as low as 0.63 µM for urease inhibition, suggesting that modifications to the piperazine structure can enhance pharmacological effectiveness .

Antibacterial Activity

The antibacterial properties of compounds similar to this compound have also been explored. Studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with some derivatives achieving significant inhibition at low concentrations . The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antibacterial efficacy.

Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study, various piperazine derivatives were tested against MCF-7 and U-937 cell lines. The results showed that certain modifications led to enhanced cytotoxicity. For instance:

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU-9372.41

These findings highlight the potential for developing new anticancer agents based on this structural framework .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibitory potential of synthesized compounds derived from piperazine. The results are summarized in the table below:

CompoundEnzymeIC50 (µM)
7lAChE2.14
7mUrease0.63

These compounds demonstrated significant inhibitory effects, suggesting their potential application in treating conditions related to enzyme dysregulation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 5-Nitrobenzonitrile Derivatives

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Notable Features
2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile 4-Chlorophenyl C₁₇H₁₅ClN₄O₂ ~342.78 (calculated) Chlorine enhances lipophilicity and steric bulk
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile 4-Fluorophenyl C₁₇H₁₅FN₄O₂ 326.33 (calculated) Fluorine offers smaller size and higher electronegativity
2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile Methyl C₁₂H₁₄N₄O₂ 246.27 Reduced steric hindrance; improved solubility
2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile Diazenyl-cyanoethyl C₁₈H₁₆N₆O₂ 348.36 (calculated) Extended conjugation; potential for photochemical applications

Key Observations:

Substituent Effects on Lipophilicity :

  • The chlorophenyl analog exhibits higher lipophilicity compared to the fluorophenyl derivative due to chlorine’s larger atomic radius and lower electronegativity. This property may enhance membrane permeability in biological systems.
  • The methyl-substituted compound (C₁₂H₁₄N₄O₂) has the lowest molecular weight and likely superior aqueous solubility, making it more suitable for formulations requiring high bioavailability.

The diazenyl-cyanoethyl derivative (C₁₈H₁₆N₆O₂) introduces a conjugated system, which may confer unique optical or redox properties relevant to materials science or dye chemistry.

The diazenyl derivative’s extended π-system aligns with compounds used in organic electronics or as photosensitizers.

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological or synthetic data for this compound, structural analogs highlight critical trends:

  • Synthetic Accessibility : Piperazine-linked nitrobenzonitriles are typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, where the nitro group activates the benzene ring toward displacement by piperazine.
  • Stability Concerns : Nitro groups may pose stability issues under reducing conditions, necessitating careful handling in drug development workflows.

Q & A

Q. How do structural variations in the piperazine ring (e.g., substituents, stereochemistry) affect target selectivity?

  • Methodology :
  • SAR libraries : Synthesize analogs with fluorophenyl or methoxyphenyl substituents. Test against receptor panels (e.g., serotonin 5-HT1A_{1A} vs. 5-HT2A_{2A}) .
  • Chiral resolution : Use chiral HPLC to isolate enantiomers and compare activity .

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